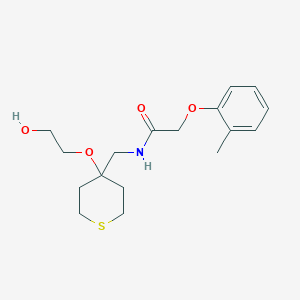

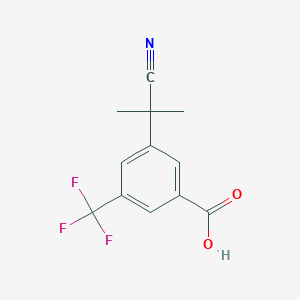

![molecular formula C11H11N5O B2839276 [2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol CAS No. 2416235-65-7](/img/structure/B2839276.png)

[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

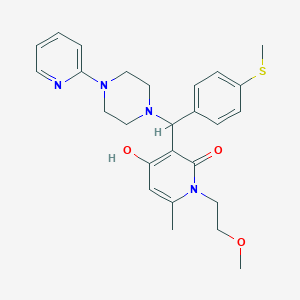

The compound “[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol” appears to contain a benzimidazole ring, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of these functional groups could potentially give this compound interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzimidazole and triazole rings. These rings also contain conjugated pi systems, which could potentially give the compound interesting optical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and triazole rings. These rings could potentially participate in a variety of chemical reactions, including electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzimidazole and triazole rings. These rings could potentially affect properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes Using Methanol

Methanol serves as both a C1 synthon and H2 source for selective N-methylation of amines, showcasing the utility of methanol in facilitating key transformations in organic synthesis. This method highlights the synthetic versatility of using simple alcohols for functional group transformations, which could be related to the broader class of compounds including “[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol” (Sarki et al., 2021).

Supercritical Methanol as Solvent and Carbon Source

The use of supercritical methanol over copper-doped porous metal oxides facilitates the synthesis of benzimidazoles and N-methylbenzimidazoles from 1,2-diaminobenzenes. This process underscores the role of methanol not only as a solvent but also as a carbon source, indicating potential routes for the synthesis of complex molecules including benzimidazole derivatives (Sun et al., 2015).

Material Science

Enhancement of Durability and CO Tolerance

The stability and CO tolerance of commercial CB/PtRu used in direct methanol fuel cells were enhanced using poly(2,5-benzimidazole) coating. This application demonstrates the importance of chemical modifications in improving the performance of materials used in energy technologies (Yang et al., 2016).

Pharmaceutical Intermediates

Synthesis of Benzimidazoles and Quinoxalines

A green and scalable one-minute synthesis of benzimidazoles has been developed, using methanol as the reaction medium. This method offers a rapid, efficient, and environmentally friendly approach to synthesizing benzimidazole derivatives, which are crucial in the pharmaceutical industry for creating a wide range of therapeutic agents (Elumalai & Hansen, 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(3-methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c1-16-10(5-12-15-16)11-13-8-3-2-7(6-17)4-9(8)14-11/h2-5,17H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBZKKZAYQKGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C2=NC3=C(N2)C=C(C=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2839198.png)

![N-(3-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2839200.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2839203.png)

![5-Benzyl-2-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2839208.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2839214.png)